3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one
Description
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one is a coumarin derivative featuring a benzimidazole substituent at position 3 and a methoxy group at position 7. Coumarins are lactone-based heterocycles known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties. The methoxy group at position 8 likely influences electronic properties and solubility, impacting pharmacokinetic behavior .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-8-4-5-10-9-11(17(20)22-15(10)14)16-18-12-6-2-3-7-13(12)19-16/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZIRVVVKQSNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 8-methoxy-2H-chromen-2-one under specific reaction conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated under reflux conditions to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting key enzymes and signaling pathways involved in disease processes. The chromenone moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death in certain biological contexts .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiazolidin-4-one Derivatives (AB-8 to AB-12)
Compounds such as 3-(1H-Benzoimidazol-2-yl)-2-(4-methoxy-phenyl)-thiazolidin-4-one (AB-12) share the benzimidazole core but differ in the central heterocycle (thiazolidin-4-one vs. coumarin). Key differences include:
- Electronic Effects : The thiazolidin-4-one ring introduces a sulfur atom and a ketone group, altering electron distribution compared to the coumarin lactone.
- Biological Activity: Thiazolidin-4-one derivatives exhibit antimycobacterial and antimicrobial activity, with substituents like nitro (AB-11) or dimethylamino (AB-10) enhancing potency .
- Physical Properties : AB-12 (molecular weight: ~326.09) has a higher melting point (179–181°C) than typical coumarins, suggesting greater crystallinity due to hydrogen bonding .
Flavone Derivatives
8-(1H-Benzimidazol-2-yl)-7-methoxyflavones (e.g., compound 7a-d in ) replace the coumarin lactone with a flavone ketone. Key distinctions:
- Bioactivity : Flavones are associated with antioxidant and anti-inflammatory effects. The benzimidazole substitution may enhance DNA intercalation or enzyme inhibition .
Quinoline Derivatives
3-(1H-Benzimidazol-2-yl)-2-chloro-8-methylquinoline () features a quinoline core instead of coumarin. The chloro and methyl substituents influence steric and electronic properties, as evidenced by crystallographic data (monoclinic crystal system, P space group) .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Benzimidazole-Containing Compounds
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in AB-11) enhance antimicrobial activity, whereas methoxy groups (e.g., AB-12) improve solubility but may reduce potency .
- Core Heterocycle Influence : Thiazolidin-4-ones and flavones exhibit distinct target affinities compared to coumarins, likely due to differences in ring strain and hydrogen-bonding capacity.
Biological Activity
3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique combination of benzimidazole and chromenone moieties, which contribute to its diverse biological properties. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological effects.
The mechanism of action of this compound involves its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The benzimidazole moiety can inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells by modulating apoptotic proteins such as Bcl-2 and Bax, leading to increased cytochrome c release and activation of caspases .
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, potentially disrupting microbial cell function.
Anticancer Properties
Research has demonstrated that this compound possesses significant anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound was tested on multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). It exhibited IC50 values indicating potent cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 6.75 |
| A549 | 4.01 |
These results suggest that the compound effectively inhibits cancer cell growth while demonstrating lower toxicity towards normal cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been explored. It showed promising results against several bacterial strains, demonstrating its potential as an antimicrobial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings highlight the compound's versatility in combating infections, making it a candidate for further development in antimicrobial therapies .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antitumor Activity : A study investigated the effects of this compound on various cancer cell lines, revealing its ability to induce apoptosis through modulation of apoptotic markers. The study noted a significant increase in pro-apoptotic Bax levels and a decrease in anti-apoptotic Bcl-2 levels in treated cells compared to controls .
- Neuroprotective Effects : Another research effort examined the neuroprotective properties of derivatives related to this compound, suggesting that benzimidazole-containing compounds could mitigate oxidative stress and inflammation associated with neurodegenerative diseases .
- Antimicrobial Evaluation : A comprehensive evaluation demonstrated that the compound exhibited broad-spectrum antimicrobial activity, indicating its potential as a therapeutic agent against resistant bacterial strains .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3-(1H-Benzoimidazol-2-yl)-8-methoxy-chromen-2-one?
The compound is typically synthesized via multi-step routes involving cyclization and condensation reactions. For example:
- Benzimidazole formation : Cyclization of benzene-1,2-diamine with lactic acid under acidic conditions yields intermediates like 1-(1H-benzoimidazol-2-yl)ethanol, which is oxidized to the corresponding ketone (62% yield using chromium trioxide in acetic acid) .
- Aldol condensation : The ketone intermediate reacts with substituted aldehydes under basic conditions (e.g., NaOH) to form the chromen-2-one backbone .
- Alternative routes : Mild acidic conditions (e.g., acetic acid) facilitate the reaction of 8-formyl-7-methoxyflavones with 1,2-phenylenediamine to directly incorporate the benzimidazole moiety .
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : and NMR (e.g., compound 8g in shows distinct peaks for methoxy and benzimidazole protons) .
- Mass spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 413 [M+H] for similar flavones) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing (e.g., crystallographic data for benzimidazole derivatives in ) .
Q. What preliminary biological assays are used to evaluate its activity?
- MTT assay : Standard for cytotoxicity screening against tumor cell lines (e.g., SK-OV-3, HeLa) and normal cell controls (e.g., HL-7702) .
- Enzyme inhibition studies : Heparanase inhibition can be assessed via fluorometric assays using tissue-engineered models (e.g., skin-equivalent cultures with benzoimidazolyl-phenyl urea derivatives) .
Advanced Research Questions
Q. How can reaction yields be optimized during the aldol condensation step?
Key factors include:
- Catalyst selection : Transition-metal-free conditions or organocatalysts (e.g., L-proline) may reduce side reactions.
- Solvent control : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes.
- Temperature modulation : Stepwise heating (e.g., 60–80°C) improves regioselectivity, as seen in similar flavone syntheses .
- Work-up protocols : Acidic quenching followed by column chromatography minimizes impurities .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
- Mechanistic profiling : Compare uptake efficiency (e.g., via fluorescent tagging) and resistance mechanisms (e.g., SK-OV-3/DDP cisplatin-resistant line in ) .
- Dose-response normalization : Use Hill slope analysis to differentiate target-specific effects from nonspecific toxicity.
- Orthogonal assays : Validate with apoptosis markers (e.g., Annexin V) or metabolic profiling (e.g., Seahorse assays) .
Q. What strategies are effective for elucidating the compound’s mode of heparanase inhibition?
- Molecular docking : Use crystal structures of heparanase (PDB ID 5E9B) to predict binding interactions with the benzimidazole core .
- Kinetic studies : Measure values via competitive inhibition assays with fluorogenic substrates (e.g., HS-triggered release of 4-methylumbelliferone) .
- Mutagenesis : Test inhibition against heparanase mutants (e.g., Glu225Ala) to identify critical binding residues .
Q. How can structural modifications enhance selectivity for cancer cells?
- SAR studies : Introduce substituents at the 8-methoxy or chromen-2-one positions. For example:
- Electron-withdrawing groups (e.g., -NO) may improve DNA intercalation .
- Hydrophobic moieties (e.g., naphthyl) can enhance membrane permeability .
Methodological Considerations
Q. How should researchers validate purity for in vitro studies?
- HPLC-MS : Use reverse-phase C18 columns (e.g., 90% acetonitrile/water gradient) with UV detection at 254 nm.
- Elemental analysis : Confirm C, H, N content within 0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition above 200°C .
Q. What controls are critical in tissue-engineered models for heparanase inhibition?
- Positive controls : Commercially available heparanase inhibitors (e.g, PI-88).
- Negative controls : Untreated matrices or scrambled inhibitor analogs.
- Matrix validation : Confirm elastic fiber assembly via electron microscopy (e.g., microfibril visualization in ) .
Data Interpretation Challenges
Q. How to resolve discrepancies between computational docking and experimental inhibition data?
- Solvent accessibility : Adjust docking parameters for implicit solvent models (e.g., PBS buffer in ).
- Conformational sampling : Use molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
